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molecular formula C10H9NOS B8485853 2-p-Tolylisothiazol-3-one

2-p-Tolylisothiazol-3-one

Cat. No. B8485853
M. Wt: 191.25 g/mol
InChI Key: WBOQFARZZAEKJV-UHFFFAOYSA-N
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Patent
US08518957B2

Procedure details

Catalytic amount of benzoyl peroxide (4 mg) was added to a solution of 2-p-tolylisothiazol-3-one 30 (123 mg, 0.643 mmol), and N-bromosuccinimide (121 mg, 0.673 mmol) in carbon tetrachloride (8 mL), which was refluxed for 2 h and then cooled to room temperature. Solvent was evaporated under low pressure and the residue was purified by flash silica gel column chromatography (methylene chloride:methanol=50:1 to 20:1), afforded the compound 31 (182 mg, 93%). 1H-NMR (CDCl3, 300 MHz) δ 4.50 (s, 2H), 6.33 (d, J=6.3 Hz, 1H), 7.47 (d, J=8.4 Hz, 2H), 7.59 (d, J=8.4 Hz, 2H), 8.16 (d, J=6.3 Hz, 1H). HRMS: calculated for C10H9NOSBr (M+H)+269.9588. Found 269.9593.
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([N:7]2[C:11](=[O:12])[CH:10]=[CH:9][S:8]2)=[CH:3][CH:2]=1.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH2:13][C:1]1[CH:2]=[CH:3][C:4]([N:7]2[C:11](=[O:12])[CH:10]=[CH:9][S:8]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)N1SC=CC1=O)C
Name
Quantity
121 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
4 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under low pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash silica gel column chromatography (methylene chloride:methanol=50:1 to 20:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)N1SC=CC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 182 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 104.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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